molecular formula C16H24N2OS2 B2423408 N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide CAS No. 2034530-85-1

N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2423408
CAS No.: 2034530-85-1
M. Wt: 324.5
InChI Key: LUHXUZALJRWARG-UHFFFAOYSA-N
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Description

N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C16H24N2OS2 and its molecular weight is 324.5. The purity is usually 95%.
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Properties

IUPAC Name

N-[[1-(thian-4-yl)piperidin-4-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2OS2/c19-16(15-2-1-9-21-15)17-12-13-3-7-18(8-4-13)14-5-10-20-11-6-14/h1-2,9,13-14H,3-8,10-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUHXUZALJRWARG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=CS2)C3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound features a unique structure that includes a thiophene ring, a piperidine moiety, and a tetrahydrothiopyran group. Its molecular formula is C16H28N2OSC_{16}H_{28}N_2OS, with a molecular weight of approximately 296.5 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Biological Activity Overview

1. Neuropharmacological Effects

Preliminary studies indicate that this compound may exhibit anxiolytic and anticonvulsant properties. These effects are likely mediated through interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. Such interactions are critical for modulating mood and anxiety levels in preclinical models.

2. Antiviral Activity

Research has shown that thiophene derivatives, including this compound, possess antiviral properties. Specifically, they have demonstrated efficacy against viral pseudotypes associated with Ebola virus (EBOV). The mechanism involves inhibition of the NPC1/EBOV-GP interaction, which is essential for viral entry into host cells .

The compound acts primarily as an antagonist at the kappa opioid receptor (KOR) . This antagonistic action influences several biochemical pathways, notably the release of hormones like prolactin and pain perception modulation. The blockade of KOR signaling pathways has implications for pain management and mood regulation.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Name Structural Features Unique Properties
1-benzyl-3-(piperidin-4-yl)methylureaContains benzyl group instead of thiopheneDifferent pharmacological profile
1-(pyridin-4-yl)piperidin-4-yln-methyl)ureaFeatures a pyridine ringPotentially different receptor affinity
1-methylpiperidin-4-yln-methyl)ureaMethyl substitution on piperidineMay exhibit altered solubility and bioavailability

This table highlights how variations in structure can lead to differences in biological activity and therapeutic potential.

Case Studies and Research Findings

Several studies have explored the biological activity of thiophene derivatives:

  • Antiviral Efficacy : A study evaluated the antiviral activity of various thiophene derivatives against EBOV, showing that compounds retaining a free amine on the piperidine ring maintained significant antiviral activity .
  • Neuropharmacological Assessment : In animal models, compounds similar to this compound exhibited reduced anxiety-like behaviors, suggesting potential therapeutic applications in anxiety disorders.
  • Mechanistic Studies : Research indicated that modifications to the piperidine moiety significantly affected the compound's ability to inhibit viral entry, underscoring the importance of specific structural features for maintaining biological activity .

Q & A

Q. How can researchers address scalability challenges in transitioning from lab-scale to pilot-scale synthesis?

  • Methodological Answer : Optimize solvent volume-to-yield ratios using design of experiments (DoE). Replace batch reactions with flow chemistry for exothermic steps (e.g., amide couplings). Conduct hazard assessments (HIRA) for large-scale use of reagents like thionyl chloride .

Key Research Findings and Future Directions

  • Structural Insights : The thiopyran-piperidine-thiophene scaffold enables diverse non-covalent interactions (e.g., hydrogen bonding, π-π stacking), making it a versatile pharmacophore .
  • Biological Potential : Preliminary data suggest activity against neurodegenerative targets (e.g., acetylcholinesterase) and cancer pathways (e.g., PI3K/AKT) .
  • Knowledge Gaps : Limited in vivo toxicity data and unclear metabolic fate warrant further investigation. Computational prediction of off-target effects (e.g., hERG inhibition) is critical .

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